rac-Clopidogrel-MP Endo Derivative-13C,d3

Overview

Description

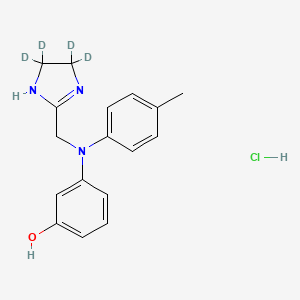

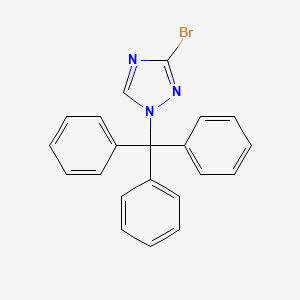

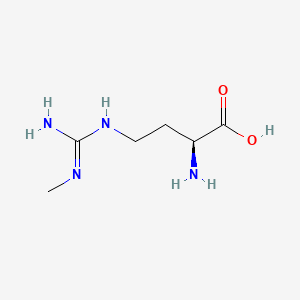

“rac-Clopidogrel-MP Endo Derivative-13C,d3” is a labelled analogue of Clopidogrel-MP Endo Derivative . It is a Clopidogrel derivative . Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk .

Synthesis Analysis

The synthesis of “rac-Clopidogrel-MP Endo Derivative-13C,d3” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

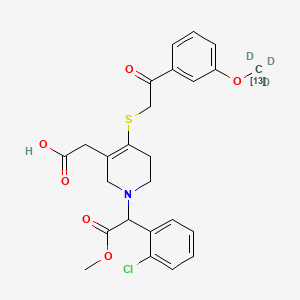

The molecular formula of “rac-Clopidogrel-MP Endo Derivative-13C,d3” is C25H26ClNO6S . The molecular weight is 508.0 g/mol . The IUPAC name is 2- [1- [1- (2-chlorophenyl)-2-methoxy-2-oxoethyl]-4- [2-oxo-2- [3- (trideuterio (1 13 C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2 H -pyridin-5-yl]acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-Clopidogrel-MP Endo Derivative-13C,d3” include a molecular weight of 508.0 g/mol , a XLogP3-AA of 1.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 8 , a rotatable bond count of 11 , an exact mass of 507.1391215 g/mol , a monoisotopic mass of 507.1391215 g/mol , a topological polar surface area of 118 Ų , a heavy atom count of 34 , a formal charge of 0 , and a complexity of 775 .Scientific Research Applications

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies . The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules serves as tracers for quantitation during the drug development process . This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems .

Metabolic Pathway Analysis

Stable isotope labeling, such as that found in rac-Clopidogrel-MP Endo Derivative-13C,d3, allows researchers to study metabolic pathways in vivo . This can provide valuable insights into the metabolic fate of the compound and its interactions with various biochemical pathways .

Drug Development Process

The compound can be used in the drug development process . Deuterium substitution has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This can lead to the development of new therapeutics with improved efficacy and safety profiles .

Bioavailability and Bioequivalence Studies

The compound can be used in bioavailability and bioequivalence studies . The use of stable isotopes can help determine the rate and extent to which the active ingredient or active moiety is absorbed from a drug product and becomes available at the site of action .

Stability Studies

The compound can be used in stability studies . The incorporation of stable isotopes can enhance the stability of the compound, potentially leading to longer shelf-life and improved storage conditions .

Isotope Dilution Mass Spectrometry

The compound can be used in isotope dilution mass spectrometry . This is a method of determining the quantity of chemical substances using stable isotope-labeled compounds .

Mechanism of Action

Target of Action

It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .

Mode of Action

As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .

Biochemical Pathways

As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .

properties

IUPAC Name |

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGUEGYOTLVBPU-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Clopidogrel-MP Endo Derivative-13C,d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)